molecular formula C13H15N3O2 B5101420 3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5101420
M. Wt: 245.28 g/mol
InChI Key: OSLQOIIXAVGASN-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE is a heterocyclic compound that contains an oxazole ring, a pyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce dihydro-oxazole derivatives. Substitution reactions can lead to a variety of substituted oxazole or pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE: Similar structure but with the pyridine moiety at a different position.

    3-ETHYL-5-METHYL-N-[(PYRIDIN-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE: Similar structure but with the pyridine moiety at a different position.

    3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a thiazole ring instead of an oxazole ring

Uniqueness

The uniqueness of 3-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-ethyl-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-11-12(9(2)18-16-11)13(17)15-8-10-5-4-6-14-7-10/h4-7H,3,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLQOIIXAVGASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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